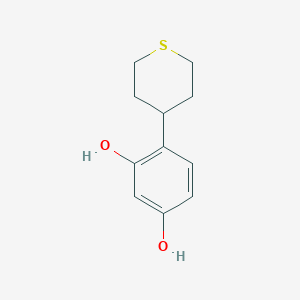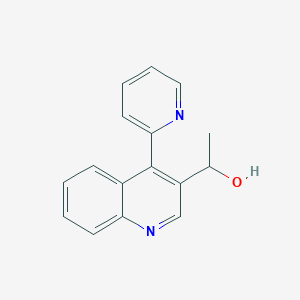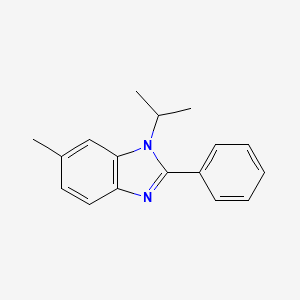
(4-Chloro-3-piperidin-1-ylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-piperidin-1-ylphenyl)methanol is a chemical compound that features a piperidine ring substituted with a chloro group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-piperidin-1-ylphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Common reagents used in this synthesis include phenylsilane and iron complexes as catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. These processes are designed to be efficient and practical, often occurring under mild conditions and utilizing simple purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-piperidin-1-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation and reducing agents like phenylsilane for reduction . Substitution reactions often require nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-chloro-3-piperidin-1-ylbenzaldehyde or 4-chloro-3-piperidin-1-ylbenzoic acid .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-piperidin-1-ylphenyl)methanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Chloro-3-piperidin-1-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various pharmacological activities by interacting with receptors and enzymes in the body . The exact mechanism of action may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- (3,4-Dichlorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- (4-Bromobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
Uniqueness
(4-Chloro-3-piperidin-1-ylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
(4-chloro-3-piperidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-4-10(9-15)8-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
InChI-Schlüssel |
IJDNBXPLUKKBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)


![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)


![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)



